molecular formula C25H23F3N4O2 B1684479 Mubritinib CAS No. 366017-09-6

Mubritinib

Cat. No.: B1684479
CAS No.: 366017-09-6
M. Wt: 468.5 g/mol
InChI Key: ZTFBIUXIQYRUNT-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mubritinib is a small molecule inhibitor primarily known for its role in targeting the electron transport chain complex I. It was initially developed as a receptor tyrosine kinase inhibitor selective for the human epidermal growth factor receptor 2 (HER2). This compound has shown significant potential in treating various cancers, including acute myeloid leukemia, by inhibiting oxidative phosphorylation and inducing oxidative stress .

Mechanism of Action

Target of Action

Mubritinib, also known as TAK-165, primarily targets the Electron Transport Chain Complex I . This complex plays a crucial role in cellular respiration and energy production within the mitochondria . This compound was originally identified as a HER2/ErbB2 receptor tyrosine kinase inhibitor .

Mode of Action

This compound functions through ubiquinone-dependent inhibition of the Electron Transport Chain Complex I . This inhibition disrupts the normal process of oxidative phosphorylation, leading to a decrease in energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial oxidative phosphorylation (OXPHOS) pathway . By inhibiting the Electron Transport Chain Complex I, this compound disrupts the OXPHOS pathway, leading to a decrease in ATP production and induction of oxidative stress .

Pharmacokinetics

It’s known that this compound can cross the blood-brain barrier, which suggests it has good bioavailability in the central nervous system .

Result of Action

This compound exhibits strong anti-leukemic activity both in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome Acute Myeloid Leukemia (AML) specimens . Exposure to this compound triggers apoptotic cell death in a subset of AML samples with high mitochondrial function-related gene expression, high relapse rates, and short overall survival .

Action Environment

The efficacy of this compound can be influenced by the metabolic state of the cells. For instance, leukemic stem cells, which depend on mitochondrial oxidative phosphorylation for their survival, are particularly sensitive to this compound . .

Preparation Methods

The synthesis of Mubritinib involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by a butan-1-amine. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Mubritinib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Mubritinib is unique in its dual role as a receptor tyrosine kinase inhibitor and an electron transport chain complex I inhibitor. Similar compounds include other HER2 inhibitors such as CP724714 and AG825, which also target the human epidermal growth factor receptor 2 but do not inhibit the electron transport chain . Additionally, compounds like Rotenone and Deguelin, which are known electron transport chain inhibitors, share similarities with this compound in their mechanism of action but do not target HER2 . This dual functionality of this compound highlights its uniqueness and potential for repurposing in various therapeutic applications.

Biological Activity

Mubritinib, also known as TAK-165, is a compound primarily recognized for its role as a selective inhibitor of the ERBB2 receptor tyrosine kinase. Recent studies have expanded its profile to include significant biological activities against various cancers, particularly through its impact on mitochondrial function and the electron transport chain (ETC). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has been identified as a potent inhibitor of ETC complex I, which plays a crucial role in cellular respiration and energy production. The inhibition of this complex leads to decreased oxidative phosphorylation (OXPHOS) and increased oxidative stress in cancer cells, ultimately resulting in cell death. This mechanism has been particularly noted in acute myeloid leukemia (AML) and primary effusion lymphoma (PEL) models.

Key Findings:

  • Inhibition of ETC Complex I : this compound selectively inhibits ETC complex I activity, leading to reduced ATP production and increased reactive oxygen species (ROS) levels in cancer cells .
  • Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards therapy-resistant AML cells while sparing normal hematopoietic cells .
  • Cell Cycle Arrest : In PEL cell lines, treatment with this compound resulted in cell cycle arrest, increasing the sub-G1 population indicative of apoptosis .

1. Acute Myeloid Leukemia (AML)

A study investigating the effects of this compound on AML revealed that it triggers apoptotic cell death specifically in samples with high mitochondrial function-related gene expression. The research utilized RNA sequencing and clinical annotations to correlate sensitivity to this compound with specific genetic mutations .

Table 1: Sensitivity Correlation with Genetic Mutations in AML

Mutation TypeSensitivity to this compoundOverall Survival Impact
NPM1HighShort
FLT3 (ITD)HighShort
DNMT3AHighShort
Core Binding FactorLowFavorable

2. Primary Effusion Lymphoma (PEL)

In PEL models, this compound was shown to significantly reduce tumor growth both in vitro and in vivo. It altered cell cycle profiles and increased apoptosis rates compared to control treatments .

Table 2: Effects of this compound on PEL Cell Lines

Cell LineDose (nM)S Phase Reduction (%)G2 Phase Reduction (%)Sub-G1 Increase (%)
BC115453050
BCBL115503555
BJAB15No significant changeNo significant changeNo significant change
LCL35215No significant changeNo significant changeNo significant change

In Vivo Studies

In preclinical models, this compound demonstrated promising results in delaying tumorigenesis and extending survival rates in mice with brain tumors. Specifically, it was found to enhance the effects of radiation therapy when combined with IR treatment .

Case Study: Brain Tumor Xenograft Model

  • Model : Patient-derived brain tumor stem cells (BTSCs)
  • Findings :
    • Significant delay in tumor formation.
    • Increased median survival from 57 days (control) to 84 days with combination therapy.

Properties

IUPAC Name

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFBIUXIQYRUNT-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026014
Record name 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366017-09-6
Record name Mubritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366017-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mubritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mubritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MUBRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mubritinib
Reactant of Route 2
Reactant of Route 2
Mubritinib
Reactant of Route 3
Reactant of Route 3
Mubritinib
Reactant of Route 4
Reactant of Route 4
Mubritinib
Reactant of Route 5
Reactant of Route 5
Mubritinib
Reactant of Route 6
Reactant of Route 6
Mubritinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.